Product packaging for N-Fmoc-4-piperidinepropionic acid(Cat. No.:CAS No. 154938-68-8)

N-Fmoc-4-piperidinepropionic acid

Cat. No.: B115599
CAS No.: 154938-68-8
M. Wt: 379.4 g/mol
InChI Key: SGFYVVYWQGGISK-UHFFFAOYSA-N
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Description

Physicochemical Properties

N-Fmoc-4-piperidinepropionic acid is a white to off-white solid powder at room temperature. Its chemical structure consists of a piperidine (B6355638) ring where the nitrogen is protected by a base-labile Fmoc group, and a propionic acid tail is attached at the 4-position of the ring. This arrangement provides a combination of rigidity from the piperidine and fluorenyl groups and flexibility from the propionic acid linker.

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 154938-68-8
Molecular Formula C23H25NO4
Molecular Weight 379.45 g/mol
Melting Point 113-119 °C
Appearance White to off-white solid
Purity Typically ≥97% (HPLC)
Boiling Point 582.9±23.0 °C at 760 mmHg
Density 1.2±0.1 g/cm3
IUPAC Name 3-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]propanoic acid

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Synthesis of this compound

The synthesis of this compound is a multi-step process that generally involves the protection of the piperidine nitrogen with the Fmoc group. A common synthetic route starts with a commercially available piperidine derivative, such as 4-piperidinepropionic acid.

The key step in the synthesis is the reaction of the secondary amine of the piperidine ring with 9-fluorenylmethyl chloroformate (Fmoc-Cl) or a similar Fmoc-donating reagent. This reaction is typically carried out in the presence of a base, such as sodium bicarbonate or triethylamine, in a suitable organic solvent like dioxane or dichloromethane. The base neutralizes the hydrochloric acid byproduct formed during the reaction.

The reaction mixture is usually stirred at room temperature to allow for the complete formation of the N-Fmoc bond. Following the reaction, the product is isolated and purified using standard techniques such as extraction, crystallization, and chromatography to yield the final this compound with high purity. The purity of the final product is crucial for its successful application in sensitive techniques like solid-phase peptide synthesis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H25NO4 B115599 N-Fmoc-4-piperidinepropionic acid CAS No. 154938-68-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO4/c25-22(26)10-9-16-11-13-24(14-12-16)23(27)28-15-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,16,21H,9-15H2,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGFYVVYWQGGISK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90373250
Record name 3-(1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)propanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154938-68-8
Record name 3-(1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)propanoic acid
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Pivotal Role in Solid Phase Peptide Synthesis Spps

The Fmoc Protecting Group in SPPS

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a cornerstone of modern solid-phase peptide synthesis (SPPS). It serves as a temporary protecting group for the α-amino group of amino acids. The key advantage of the Fmoc group is its lability under mild basic conditions, typically a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). This is in contrast to the harsher acidic conditions required for the removal of other protecting groups like the tert-butyloxycarbonyl (Boc) group.

The use of Fmoc protection allows for an orthogonal protection strategy, where the N-terminal Fmoc group can be selectively removed without affecting the acid-labile protecting groups on the amino acid side chains. This mild deprotection condition is compatible with a wide range of sensitive and modified amino acids, making Fmoc-based SPPS the method of choice for the synthesis of complex peptides and peptidomimetics.

Mechanism of Action in SPPS

In the context of SPPS, N-Fmoc-4-piperidinepropionic acid acts as a non-standard amino acid or a specialized building block. Its carboxylic acid group can be activated using standard coupling reagents, such as dicyclohexylcarbodiimide (DCC) or N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU), to form a reactive intermediate. This activated species then reacts with the free N-terminal amine of the growing peptide chain, which is anchored to a solid support, to form a stable amide bond.

After the coupling reaction is complete, the solid support is washed to remove excess reagents and byproducts. The Fmoc group on the newly added this compound residue is then removed by treatment with a piperidine solution, exposing a new N-terminal amine. This cycle of coupling and deprotection is repeated with subsequent Fmoc-protected amino acids to elongate the peptide chain in a stepwise manner.

Advantages and Limitations in SPPS

The incorporation of this compound into a peptide sequence offers several advantages. The piperidine ring introduces a degree of conformational constraint, which can be beneficial for stabilizing specific secondary structures, such as turns or helices, in the resulting peptide. The propionic acid linker provides a flexible spacer, which can be useful for positioning functional groups at a desired distance from the peptide backbone.

However, there are also potential limitations to consider. The steric bulk of the piperidine ring and the Fmoc group may lead to slower coupling kinetics compared to standard amino acids, potentially requiring longer reaction times or more potent coupling reagents. Additionally, the presence of the piperidine nitrogen can, in some cases, lead to side reactions, although the Fmoc protection minimizes this risk.

Applications Beyond Standard Peptide Synthesis

As a Linker Molecule in Bioconjugation

The bifunctional nature of N-Fmoc-4-piperidinepropionic acid, with its protected amine and free carboxylic acid, makes it an excellent candidate for use as a linker molecule in bioconjugation. After its incorporation into a peptide or other biomolecule, the Fmoc group can be removed to reveal the piperidine (B6355638) nitrogen. This secondary amine can then be functionalized with a variety of molecules, including fluorescent dyes, biotin, or polyethylene glycol (PEG) chains.

The propionic acid chain acts as a spacer, separating the attached molecule from the main peptide backbone, which can help to minimize steric hindrance and preserve the biological activity of both the peptide and the conjugated molecule. This approach is particularly useful for the development of targeted drug delivery systems, diagnostic probes, and other advanced biomaterials.

Synthesis of Peptidomimetics

In Medicinal Chemistry and Peptidomimetic Design

In the field of medicinal chemistry, this compound is a valuable building block for the synthesis of peptidomimetics. Peptidomimetics are compounds that are designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability against enzymatic degradation and better oral bioavailability.

The piperidine scaffold is a common motif in many successful drugs and can be used to create rigid structures that mimic the turns and loops of peptides. By incorporating this compound into a peptide sequence, medicinal chemists can introduce a non-natural element that can improve the drug-like properties of the molecule. The piperidine moiety has been specifically noted for its potential in the development of pharmaceuticals targeting neurological disorders.

Role in Drug Discovery and Medicinal Chemistry

Building Block for Drug Development

N-Fmoc-4-piperidinepropionic acid is a versatile building block used in the synthesis of more complex molecules aimed for therapeutic use. chemcd.com The Fmoc group is a base-labile protecting group for the amine on the piperidine (B6355638) ring, which is essential for controlled, stepwise chemical synthesis. acs.org This allows the piperidinepropionic acid moiety to be incorporated precisely into a larger molecular structure.

Table 1: Chemical Properties of this compound

Property Value
CAS Number 154938-68-8 chemcd.comchemcd.com
Molecular Formula C23H25NO4 chemcd.comchemcd.com
Molecular Weight 379.45 g/mol chemcd.com
Appearance White powder

| pKa | 4.73±0.10 (Predicted) |

This table presents key physical and chemical properties of the compound.

The most direct application of this compound is in the development of peptide-based drugs. The Fmoc protecting group is a cornerstone of the most widely used method for creating synthetic peptides, known as Fmoc/t-Bu solid-phase peptide synthesis (SPPS). acs.orgresearchgate.net In this strategy, amino acids or similar building blocks are sequentially added to a growing peptide chain that is anchored to a solid support.

The Fmoc group protects the amine of the incoming molecule, preventing unwanted side reactions. acs.org Once the molecule is successfully coupled to the chain, the Fmoc group is removed with a mild base, typically a solution of piperidine in a solvent like dimethylformamide (DMF), to reveal a new amine ready for the next coupling step. acs.org The use of this compound allows for the introduction of a non-standard, cyclic amino acid-like structure into a peptide sequence, which can significantly alter the peptide's properties, such as stability, conformation, and receptor binding affinity. researchgate.net This modification is a key strategy for overcoming limitations of natural peptides, such as poor metabolic stability and low bioavailability. researchgate.net

The piperidine structure contained within this compound is of significant interest in the development of drugs for neurological disorders. The compound is specifically utilized in the development of new drug candidates that target these conditions. The piperidine moiety contributes to the bioactivity of the molecules it is part of, making it a valuable component for exploration in drug design for this therapeutic area. The ability to incorporate this structure into peptides and other molecules facilitates the study of receptor interactions and signaling pathways crucial for understanding brain function.

The piperidine scaffold itself is found in a wide array of drugs that act on the central nervous system (CNS). whiterose.ac.uk Furthermore, research into Alzheimer's disease has explored piperidine-based scaffolds for designing inhibitors of enzymes like secretory glutaminyl cyclase, which is involved in the formation of neurotoxic amyloid-beta variants. researchgate.net

Scaffold-Based Drug Discovery

Scaffold-based drug discovery is a powerful strategy in medicinal chemistry where a core molecular structure (a scaffold) is systematically decorated with various chemical groups to create a library of related compounds. This library is then screened for biological activity. This compound provides a piperidine scaffold that is pre-functionalized for easy incorporation into diverse molecular designs.

The piperidine ring is considered a "privileged scaffold" in medicinal chemistry. rsc.org This term refers to molecular frameworks that are capable of binding to multiple, diverse biological targets, and are therefore frequently found in successful drugs. nih.gov Piperidine scaffolds are the cornerstone of more than 70 commercially available drugs, including blockbuster pharmaceuticals. whiterose.ac.uknih.gov Their prevalence is a testament to their favorable properties, including their ability to engage in key binding interactions with proteins and their good pharmacokinetic profiles. whiterose.ac.uknih.gov

Table 2: Examples of Drug Classes Containing the Piperidine Scaffold

Drug Class Therapeutic Application
Analgesics Pain Relief
Antipsychotics Treatment of Schizophrenia, Bipolar Disorder
Antihistamines Allergy Relief
CNS Modulators Neurological and Psychiatric Disorders

This table illustrates the broad utility of the piperidine scaffold across various therapeutic areas. whiterose.ac.ukrsc.org

Physicochemical Properties: The piperidine ring can influence a molecule's solubility and lipophilicity, which are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.net

Biological Activity and Selectivity: The specific shape and charge distribution of the piperidine ring can lead to enhanced binding affinity and selectivity for the intended biological target over other proteins, which can reduce off-target side effects. researchgate.net

Pharmacokinetic Properties: The scaffold can improve a drug's metabolic stability and half-life in the body. researchgate.net

A significant challenge in modern drug discovery is the thorough exploration of "chemical space"—the vast universe of all possible molecules. Historically, drug discovery has been dominated by flat, two-dimensional (2D) aromatic molecules built from sp2-hybridized carbon atoms. However, biological targets like proteins are complex, three-dimensional (3D) structures.

There is a growing emphasis on using sp3-rich fragments, which have tetrahedral carbon centers, to create more three-dimensional and structurally diverse drug candidates. whiterose.ac.uk Molecules with higher sp3 character often have improved clinical success rates. whiterose.ac.uk The piperidine ring in this compound is a classic example of an sp3-rich scaffold. Its non-planar, chair-like conformation provides a 3D structure that can better match the shape of protein binding pockets compared to flat aromatic rings. By using building blocks like this compound, medicinal chemists can escape the "flatland" of traditional aromatic chemistry and explore a more diverse and biologically relevant pharmacophore space, increasing the probability of discovering novel and effective drugs. nih.govwhiterose.ac.uk

Modulation of Biological Targets

The primary role of this compound in drug discovery is to serve as a structural scaffold for creating molecules that can modulate the activity of biological targets. The piperidine moiety is key to its bioactivity, and by incorporating this compound into larger molecules, researchers can design novel drugs for a variety of conditions, including neurological disorders. chemimpex.com A particularly significant area of research involves the modulation of G-protein-coupled receptors (GPCRs), a large family of receptors implicated in numerous physiological processes and diseases. mdpi.comnih.gov Recent studies have focused on the utility of the piperidinepropionic acid core in targeting a specific member of this family, Protease-Activated Receptor-2 (PAR2). mdpi.commdpi.com

This compound is instrumental in the design of molecules tailored to interact with specific biological targets. As a protected amino acid analogue, it is an efficient building block for solid-phase peptide synthesis, a technique used to create custom peptide sequences with high purity. chemimpex.com The piperidine ring within the molecule is a versatile scaffold that can be modified to enhance receptor interaction, biological activity, and favorable pharmacokinetic properties. encyclopedia.pubmdpi.comthieme-connect.com

Research has revealed that the core of the compound, 1-Piperidinepropionic acid (1-PPA), is itself biologically active. mdpi.com Studies have demonstrated that 1-PPA can function as an allosteric inhibitor of PAR2. mdpi.comnih.gov This means it binds to a site on the receptor that is different from the primary (orthosteric) site, inducing a conformational change that blocks the receptor's activation. mdpi.com This discovery highlights the intrinsic value of the piperidinepropionic acid structure in molecular design. The N-Fmoc version of the compound allows chemists to strategically incorporate this active core into more complex peptidomimetics or other drug candidates during synthesis.

Table 1: Properties and Role of this compound
AttributeDescriptionReference
Chemical Name3-(1-[(9H-Fluoren-9-ylmethoxy)carbonyl]piperidin-4-yl)propanoic acid chemcd.com
CAS Number154938-68-8 chemimpex.comchemcd.com
Molecular FormulaC23H25NO4 chemimpex.com
Primary RoleA building block for peptide synthesis and drug development. chemimpex.com
Key Structural FeatureThe piperidine moiety contributes to its bioactivity and makes it a valuable scaffold in drug design. chemimpex.comencyclopedia.pub

Protease-activated receptor-2 (PAR2) has been identified as a critical driver in the inflammatory cascade associated with numerous diseases, including sepsis, inflammatory arthritis, and certain cancers, making it a significant therapeutic target. mdpi.compreprints.orgnih.gov Consequently, major efforts have been directed towards the development of molecules that can modulate its activity, namely agonists (which activate the receptor) and antagonists (which block it). nih.govnih.gov

The development of PAR2 modulators often involves creating synthetic peptides or peptidomimetics that can mimic the receptor's natural activating sequence or otherwise interfere with its function. nih.govescholarship.org While this compound is not itself a final PAR2 modulator, its core structure is highly relevant to the development of PAR2 antagonists.

Groundbreaking research has identified the de-protected core, 1-Piperidinepropionic acid (1-PPA), as a novel inhibitor of PAR2. mdpi.commdpi.com Studies using techniques such as the Cellular Thermal Shift Assay (CETSA) and molecular dynamics simulations have shown that 1-PPA binds to an allosteric pocket of the PAR2 receptor, stabilizing it in an inactive conformation. mdpi.compreprints.org This allosteric inhibition prevents the receptor from initiating downstream signaling pathways, such as the MAPK signaling cascade, which are involved in the inflammatory response. mdpi.commdpi.com The antagonistic effects of 1-PPA have been demonstrated in cellular models, where it was found to inhibit LPS-induced cytokine expression, and in animal models of septic shock. mdpi.comresearchgate.net

These findings establish the piperidinepropionic acid scaffold as a promising foundation for new PAR2-targeting drugs. mdpi.comnih.gov The availability of the N-Fmoc protected version facilitates its use in synthesizing more complex and potentially more potent and selective PAR2 antagonists for therapeutic applications. mdpi.comnih.gov

Table 2: Research Findings on 1-Piperidinepropionic Acid (1-PPA) as a PAR2 Antagonist
FindingMethodology/ObservationSignificanceReference
Target IdentificationCellular Thermal Shift Assay (CETSA) showed that 1-PPA has a stabilizing effect on the PAR2 receptor.Suggests a direct physical interaction between 1-PPA and PAR2. mdpi.compreprints.org
Mechanism of ActionMolecular docking and dynamics simulations suggest 1-PPA binds to an allosteric pocket within the PAR2 receptor, blocking it in an inactive conformation.Identifies the compound as an allosteric inhibitor, offering a different mechanism from orthosteric antagonists. mdpi.commdpi.compreprints.org
Functional EffectInhibits PAR2-mediated signaling pathways (e.g., MAPKs) and processes like platelet aggregation.Demonstrates a clear antagonistic effect at the cellular level. mdpi.comnih.gov
In Vivo EfficacyIn mouse models of LPS-induced sepsis, 1-PPA treatment reduced mortality, sepsis symptoms, and inflammatory markers.Provides evidence of the therapeutic potential of PAR2 inhibition by 1-PPA in a disease model. mdpi.comresearchgate.net

Characterization and Analytical Validation in Research

Spectroscopic and Chromatographic Methods for Product Characterization

The structural elucidation and purity assessment of N-Fmoc-4-piperidinepropionic acid are primarily achieved through the synergistic use of spectroscopic and chromatographic techniques. These methods offer detailed insights into the molecular composition and integrity of the compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is an indispensable tool for determining the molecular weight of this compound. As a soft ionization technique, it is particularly suitable for polar molecules that are prone to thermal degradation.

In typical ESI-MS analysis under positive ion mode, the molecule is expected to be protonated, yielding a prominent [M+H]⁺ ion. Given the molecular weight of 379.45 g/mol for this compound, this corresponds to a mass-to-charge ratio (m/z) of approximately 380.46. Conversely, in negative ion mode, the deprotonated molecule [M-H]⁻ would be detected at an m/z of about 378.44.

Tandem mass spectrometry (MS/MS) provides further structural confirmation through controlled fragmentation of the parent ion. The fluorenylmethoxycarbonyl (Fmoc) protecting group exhibits a characteristic fragmentation pattern. Key fragment ions include the dibenzofulvene cation (m/z 165) and the fluorenylmethyloxycarbonyl cation (m/z 179), which arise from the cleavage and rearrangement of the carbamate (B1207046) linkage.

Table 1: Expected ESI-MS Fragmentation Data for this compound

Fragment Ion Proposed Structure Expected m/z (Positive Mode)
[M+H]⁺ Protonated parent molecule 380.46
[M-Fmoc+H]⁺ Piperidinepropionic acid 158.12
[Fmoc-OH+H]⁺ Fluorenylmethanol 197.09
[Fmoc]⁺ Fluorenylmethyloxycarbonyl cation 179.08
[C₁₃H₉]⁺ Dibenzofulvene cation 165.07

RP-HPLC for Purity and Yield Assessment

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for evaluating the purity of this compound and for determining reaction yields. chemimpex.com This technique effectively separates the target compound from any unreacted starting materials, byproducts, or other impurities based on differences in hydrophobicity.

A standard RP-HPLC protocol utilizes a nonpolar stationary phase, such as a C18 column, and a polar mobile phase. The mobile phase typically consists of a gradient mixture of water and an organic solvent like acetonitrile, often containing a small amount of an acid modifier such as trifluoroacetic acid (TFA) to ensure sharp, symmetrical peaks. The Fmoc group's strong UV absorbance allows for sensitive detection at wavelengths around 265 nm and 301 nm. Purity levels are commonly expected to be at or above 98% for use in sensitive applications like peptide synthesis. chemimpex.com

Table 2: Typical RP-HPLC Parameters for Analysis

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 265 nm and 301 nm
Injection Volume 10 µL

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides the most definitive structural information for this compound. Through ¹H and ¹³C NMR, the precise connectivity and chemical environment of each atom in the molecule can be determined.

The ¹H NMR spectrum displays characteristic signals for the protons of the fluorenyl, piperidine (B6355638), and propionic acid moieties. The aromatic protons of the fluorenyl group typically appear as a complex multiplet in the downfield region. The protons on the piperidine ring exhibit distinct chemical shifts depending on their axial or equatorial positions and their proximity to the nitrogen atom and the propionic acid substituent.

The ¹³C NMR spectrum complements the proton data by providing the chemical shift for each carbon atom, confirming the carbon skeleton of the molecule. The carbonyl carbons of the carboxylic acid and the Fmoc group are readily identifiable by their characteristic downfield shifts.

Table 3: Expected ¹H NMR Chemical Shifts for this compound (in CDCl₃)

Proton Assignment Expected Chemical Shift (ppm) Multiplicity Integration
Fluorenyl-H (Ar-H) 7.20-7.80 m 8H
Fmoc-CH₂ 4.40-4.60 d 2H
Fmoc-CH 4.20-4.30 t 1H
Piperidine-H (axial, equatorial at C2, C6) 2.60-2.90 & 4.00-4.20 m 4H
Propionyl-CH₂ (α to COOH) 2.30-2.50 t 2H
Propionyl-CH₂ (β to COOH) 1.50-1.70 m 2H
Piperidine-H (at C3, C5, C4) 1.10-1.80 m 5H
COOH 10.0-12.0 br s 1H

Table 4: Expected ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

Carbon Assignment Expected Chemical Shift (ppm)
COOH 178-180
C=O (Fmoc) 155-157
Fluorenyl-C (quaternary) 141-145
Fluorenyl-C (aromatic CH) 120-128
Fmoc-CH₂ 67-69
Piperidine-C (C2, C6) 43-46
Fmoc-CH 47-49
Propionyl-CH₂ (α to COOH) 34-36
Piperidine-C (C4) 31-33
Propionyl-CH₂ (β to COOH) 30-32
Piperidine-C (C3, C5) 28-30

Future Directions and Emerging Research Avenues

Integration with Advanced Synthetic Techniques

The foundational role of N-Fmoc-4-piperidinepropionic acid in solid-phase peptide synthesis (SPPS) provides a strong basis for its incorporation into next-generation synthetic platforms. These advanced techniques are geared towards enhancing the efficiency, purity, and complexity of synthesized molecules.

The integration of this compound with microwave-assisted peptide synthesis (MAPS) is a promising avenue. MAPS has been shown to dramatically accelerate both the coupling and deprotection steps in SPPS, leading to significantly shorter synthesis times. The stability of the Fmoc protecting group and the piperidine (B6355638) ring under microwave irradiation makes this compound a suitable candidate for such rapid synthetic protocols. This would be particularly advantageous in the high-throughput synthesis of peptide libraries for drug discovery and screening purposes.

Furthermore, the development of greener and more efficient deprotection strategies in SPPS opens up new possibilities. Research into alternatives to piperidine for Fmoc group removal, such as the use of 3-(diethylamino)propylamine (B94944) (DEAPA) or 4-methylpiperidine, aims to reduce the toxicity and environmental impact of peptide synthesis. rsc.orgscielo.org.mx this compound is compatible with these alternative deprotection reagents, allowing for its inclusion in more sustainable synthetic workflows. rsc.orgscielo.org.mx

The synthesis of peptidomimetics and other complex molecular architectures is another area where this compound can play a crucial role. Its unique structure, combining a flexible propionic acid linker with the constrained piperidine ring, can be exploited to create novel scaffolds that mimic or inhibit biological interactions. Its use in the solid-phase synthesis of such complex structures would be facilitated by its compatibility with standard SPPS protocols. chemimpex.com

New Applications in Materials Science and Catalysis

Beyond its traditional role in peptide chemistry, the distinct structural features of this compound make it an intriguing candidate for applications in materials science and catalysis.

In materials science , the ability of Fmoc-protected amino acids to self-assemble into ordered nanostructures, such as hydrogels, is a burgeoning field of research. nih.gov The Fmoc group promotes π-π stacking interactions, leading to the formation of fibrillar networks. The piperidinepropionic acid moiety can be used to tune the physicochemical properties of these self-assembled materials, such as their mechanical strength and biocompatibility. The carboxyl group provides a handle for further functionalization, allowing for the creation of "smart" materials that can respond to external stimuli or be used for controlled drug release and tissue engineering scaffolds. rsc.org For instance, the charge of the resulting hydrogel scaffold can significantly impact cell viability and spheroid formation. rsc.org

The potential for surface functionalization is another exciting prospect. The carboxylic acid group of this compound can be used to anchor the molecule onto various surfaces, such as nanoparticles or polymer films. Subsequent removal of the Fmoc group would expose the piperidine nitrogen, which could then be used for further chemical modifications or to impart specific properties to the material surface.

In the realm of catalysis , the piperidine scaffold is a common feature in many organocatalysts and ligands for metal-catalyzed reactions. While direct applications of this compound in catalysis are yet to be extensively explored, its structure suggests significant potential. After deprotection, the secondary amine of the piperidine ring could act as a catalytic site in various organic transformations. Furthermore, the molecule could be elaborated into more complex chiral ligands for asymmetric catalysis, where the stereochemistry of the final product is precisely controlled. The propionic acid side chain offers a convenient point of attachment for immobilizing the catalyst onto a solid support, facilitating catalyst recovery and reuse, a key principle of green chemistry.

Interactive Data Table: Research Findings on Related Compounds and Techniques

Research AreaCompound/TechniqueKey FindingPotential Relevance for this compound
Advanced Peptide SynthesisMicrowave-Assisted Peptide Synthesis (MAPS)Accelerates coupling and deprotection steps in SPPS.Can be integrated for faster synthesis of peptides and peptidomimetics.
Greener Synthesis4-Methylpiperidine as deprotection reagentAn efficient and potentially less toxic alternative to piperidine for Fmoc removal. scielo.org.mxCompatible with greener SPPS protocols.
PeptidomimeticsFmoc-protected aza-β3-amino acidsUsed in the solid-phase synthesis of "mixed" aza-β3-peptides.Can serve as a scaffold for novel peptidomimetics with unique structural features.
Materials ScienceFmoc-dipeptide hydrogelsSelf-assembles into hydrogels with tunable properties based on amino acid sequence. nih.govCan be used to create functional biomaterials and smart materials.
CatalysisPiperidine-based organocatalystsThe piperidine motif is a key component in various organocatalysts.The deprotected form could function as an organocatalyst or a ligand.

Q & A

Basic: What are the common synthetic routes for preparing N-Fmoc-4-piperidinepropionic acid, and what analytical techniques validate its purity?

Methodological Answer:
this compound is typically synthesized via multi-step routes involving condensation, hydrolysis, and Fmoc protection. For example, analogous synthesis of Fmoc-protected piperidine derivatives (e.g., N-Fmoc-D-β-4-pyridylalanine) starts with 4-chloromethylpyridine hydrochloride and diethyl acetamidomalonate. Key steps include:

  • Condensation : Reacting the pyridine derivative with malonate esters under basic conditions to form α-amino intermediates.
  • Hydrolysis and Rearrangement : Acidic hydrolysis of esters followed by diazotization and Curtius rearrangement to yield β-substituted amino acids.
  • Fmoc Protection : Introducing the Fmoc group using 9-fluorenylmethyloxycarbonyl chloride under anhydrous conditions.
    Validation involves melting point analysis , IR spectroscopy (to confirm Fmoc C=O stretches at ~1700 cm⁻¹), NMR (for piperidine ring protons and Fmoc aromatic signals), and elemental analysis to verify stoichiometry .

Basic: How is this compound purified after synthesis, and what solvents are optimal for its storage?

Methodological Answer:
Purification typically employs reverse-phase HPLC with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% TFA). For lab-scale purification, recrystallization from ethyl acetate/hexane mixtures is common. Storage requires anhydrous conditions at –20°C in inert solvents like DMF or DCM to prevent Fmoc cleavage. Avoid prolonged exposure to piperidine-containing solutions, as residual base may deprotect the Fmoc group .

Advanced: How can researchers prevent diketopiperazine (DKP) formation during solid-phase peptide synthesis (SPPS) when using this compound?

Methodological Answer:
DKP formation arises during Fmoc deprotection with piperidine, particularly in sequences prone to cyclization. Mitigation strategies include:

  • Reduced Deprotection Time : Limit piperidine exposure to ≤5 minutes per cycle.
  • Coupling Isoacyl Dipeptides : Introduce steric hindrance by coupling this compound as part of an isoacyl dipeptide (e.g., Fmoc-Xaa-Yaa-OH), which reduces cyclization propensity.
  • Alternative Deprotection Reagents : Use 1,8-diazabicycloundec-7-ene (DBU) in combination with piperidine (2% DBU/20% piperidine in DMF) to accelerate deprotection while minimizing side reactions .

Advanced: What strategies optimize coupling efficiency of this compound in sterically hindered peptide sequences?

Methodological Answer:
Steric hindrance from the piperidine ring can reduce coupling efficiency. Optimize using:

  • Activation Reagents : Replace HOBt/DIC with stronger activators like HATU or PyAOP in DMF.
  • Microwave-Assisted Synthesis : Apply controlled microwave heating (50°C, 10–15 W) to enhance reaction kinetics.
  • Double Coupling : Perform two sequential couplings with fresh reagents to ensure >95% yield. Monitor via Kaiser test or chloranil test for unreacted amines .

Advanced: How does the piperidine ring’s conformation influence the stability of this compound in acidic or basic conditions?

Methodological Answer:
The piperidine ring’s chair conformation impacts stability:

  • Acidic Conditions : Protonation of the piperidine nitrogen increases solubility but may lead to Fmoc cleavage if exposed to strong acids (e.g., TFA >50%). Use mild acidic conditions (e.g., 1% TFA in DCM) for resin cleavage in SPPS.
  • Basic Conditions : Piperidine’s basicity accelerates Fmoc deprotection but may induce racemization. Stabilize the intermediate by maintaining low temperatures (0–4°C) during deprotection.
    Characterize degradation products via LC-MS and compare with synthetic standards .

Advanced: What spectroscopic and chromatographic methods resolve contradictions in reported melting points or solubility data for this compound?

Methodological Answer:
Discrepancies often arise from polymorphic forms or residual solvents. To resolve:

  • Differential Scanning Calorimetry (DSC) : Identify polymorphs by analyzing thermal transitions.
  • X-ray Crystallography : Confirm crystal structure if discrepancies exceed ±5°C in melting points.
  • Solubility Profiling : Use dynamic light scattering (DLS) to assess aggregation in solvents like DMF or THF. Cross-validate with HPLC-ELSD (evaporative light scattering detection) for quantitative solubility analysis .

Advanced: How can researchers incorporate this compound into cyclic peptides without inducing undesired side reactions?

Methodological Answer:
Cyclization requires careful control of ring strain and protecting groups:

  • On-Resin Cyclization : Use orthogonal protecting groups (e.g., Alloc for lysine) to selectively deprotect and couple the piperidine carboxylate.
  • Head-to-Tail Cyclization : Activate the C-terminal carboxylic acid with DPPA (diphenylphosphoryl azide) and react with the N-terminal amine under high dilution (0.01 M).
  • Post-Cyclization Analysis : Confirm cyclization via MALDI-TOF MS and 2D NMR (e.g., ROESY for spatial proximity) .

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